

# **Application Notes and Protocols for Antimicrobial Copper-Nickel Surfaces**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial applications of copper-nickel (Cu-Ni) surfaces, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for evaluation.

## Introduction to Antimicrobial Copper-Nickel Surfaces

Copper and its alloys, including copper-nickel, are potent antimicrobial materials with a long history of use.[1][2] These surfaces offer a continuous and intrinsic ability to kill a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1][3] Unlike coatings or additives, the antimicrobial efficacy of solid copper-nickel alloys is a durable and inherent property of the material itself.[4] The U.S. Environmental Protection Agency (EPA) has registered many copper alloys as the first solid antimicrobial materials for public health claims, acknowledging their ability to kill more than 99.9% of certain bacteria within two hours of contact.[5][6]

The antimicrobial activity of copper-nickel alloys is directly correlated with their copper content; higher copper concentrations generally lead to faster and more effective microbial killing.[1][2] However, nickel is often alloyed with copper to improve properties like strength and corrosion resistance.[7] While nickel itself does not possess intrinsic antimicrobial properties, its inclusion in the alloy modulates the material's physical and chemical characteristics.[1]



### **Mechanisms of Antimicrobial Action**

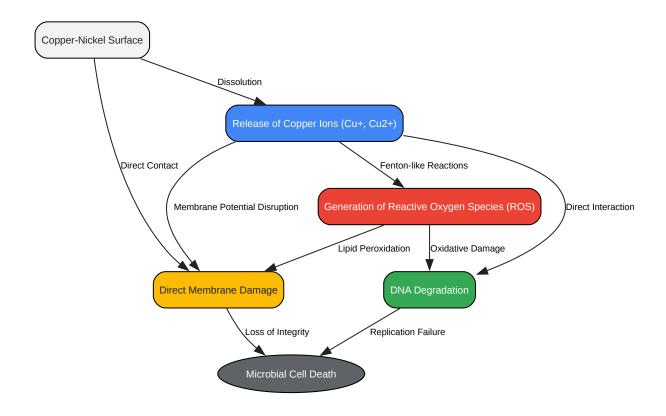
The antimicrobial efficacy of copper-nickel surfaces is not attributed to a single mechanism but rather a multi-faceted attack on microbial cells. This "contact killing" process involves a combination of direct and indirect effects that lead to rapid cell death.[3]

The primary mechanisms include:

- Copper Ion Release: Copper surfaces release copper ions (Cu<sup>+</sup> and Cu<sup>2+</sup>) that are highly toxic to microorganisms.[1][8] These ions can rupture the cell membrane, leading to the leakage of essential nutrients and water, ultimately causing cell death.[2][4] The release of copper ions is considered a crucial step in the inactivation of viruses and bacteria.[1][8]
- Generation of Reactive Oxygen Species (ROS): Copper ions participate in Fenton-like reactions, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (•O<sub>2</sub><sup>-</sup>), and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[1][9][10] These ROS cause widespread oxidative damage to vital cellular components, including lipids, proteins, and DNA.[1][2]
- Membrane Damage: Direct contact with the copper surface can lead to physical disruption
  and destabilization of the microbial cell membrane.[3][11] This damage compromises the
  membrane's integrity, leading to leakage of cytoplasmic contents and ultimately cell lysis.[2]
   [3]
- DNA Degradation: Copper ions and ROS can cause significant damage to microbial DNA, leading to fragmentation and preventing replication.[3] While some studies suggest DNA damage is a secondary event after membrane permeabilization, it remains a critical aspect of the killing mechanism.[3]

The interplay of these mechanisms results in a rapid and effective kill of a wide range of pathogens, making it difficult for microorganisms to develop resistance.





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Antimicrobial Mechanisms of Copper-Nickel Surfaces

## **Quantitative Antimicrobial Efficacy**

The following tables summarize the quantitative data on the antimicrobial efficacy of various copper-nickel alloys against different microorganisms.

Table 1: Antibacterial Efficacy of Copper-Nickel Alloys



Alloy Composition	Microorganism	Temperature (°C)	Time to >99.9% Reduction (log reduction)	Reference
90% Cu, 10% Ni (C70600)	Clostridioides difficile (vegetative cells)	Room Temp	< 1 hour	[2]
65% Cu, 18% Ni, 17% Zn (C75200)	Clostridioides difficile (vegetative cells)	Room Temp	~1 hour	[2]
90% Cu, 10% Ni	Escherichia coli O157:H7	20	105 - 360 minutes	[2]
70% Cu, 30% Ni (C71500)	Escherichia coli O157:H7	20	> 6 hours (4-log drop)	[2]
88.5% Cu, 10% Ni, 1.5% Fe (CuNi10Fe1Mn)	Escherichia coli	Room Temp	< 2 hours	[12]
88.5% Cu, 10% Ni, 1.5% Fe (CuNi10Fe1Mn)	Staphylococcus aureus	Room Temp	< 2 hours	[12]
80% Cu, 20% Ni	Pseudomonas aeruginosa	Room Temp	Rapid eradication	[7]

Table 2: Antiviral Efficacy of Copper-Nickel Alloys



Alloy Composition	Virus	Inoculum Type	Time to Inactivation	Reference
70% Cu, 30% Ni	Human Coronavirus 229E	Wet	> 2 hours (1-log reduction)	[1]
90% Cu, 10% Ni	Murine Norovirus	Wet (20 μl)	60 minutes	[13]
90% Cu, 10% Ni	Murine Norovirus	Dry (1 μl)	5 minutes	[13]

## **Experimental Protocols**

This section provides detailed protocols for assessing the antimicrobial properties of coppernickel surfaces, based on established standards and methodologies.

## Protocol for Evaluating Antibacterial Efficacy (Modified from EPA Test Method for Copper Alloys)

This protocol is designed to determine the continuous reduction of bacterial contamination on copper alloy surfaces.

#### Materials:

- Test Surfaces: Copper-nickel alloy coupons of a defined size.
- Control Surfaces: Stainless steel coupons of the same dimensions.
- Bacterial Strains: e.g., Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Escherichia coli O157:H7 (ATCC 43895).
- Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).
- Reagents: Phosphate buffered saline (PBS), neutralizing broth (e.g., D/E Neutralizing Broth).
- Sterile Petri dishes, pipettes, cell spreaders.
- Incubator set at 35 ± 2°C.



- · Vortex mixer.
- Spectrophotometer.

#### Procedure:

- Preparation of Surfaces:
  - Clean test and control coupons with a suitable disinfectant (e.g., 70% ethanol), rinse thoroughly with deionized water, and air dry.
  - Sterilize the coupons by autoclaving or another appropriate method.
  - Aseptically place each coupon into a sterile Petri dish.
- Inoculum Preparation:
  - $\circ$  Prepare a fresh culture of the test organism by inoculating TSB and incubating for 18-24 hours at 35 ± 2°C.
  - Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to achieve a concentration of approximately 1-5 x 10<sup>8</sup> CFU/mL, verified by spectrophotometry and confirmed by plate counts.
- Inoculation of Surfaces:
  - $\circ$  Pipette a small volume (e.g., 10-20  $\mu$ L) of the bacterial suspension onto the center of each test and control coupon.
  - Ensure the inoculum spreads evenly but does not run off the edges.
- Incubation:
  - Place the inoculated coupons in a controlled environment (e.g., 20-22°C and a specified humidity) for the desired contact times (e.g., 0, 30, 60, 120 minutes).
- Recovery of Microorganisms:

## Methodological & Application





- At each time point, transfer each coupon to a tube containing a specific volume of neutralizing broth.
- Vortex vigorously for at least 1 minute to dislodge the surviving bacteria.

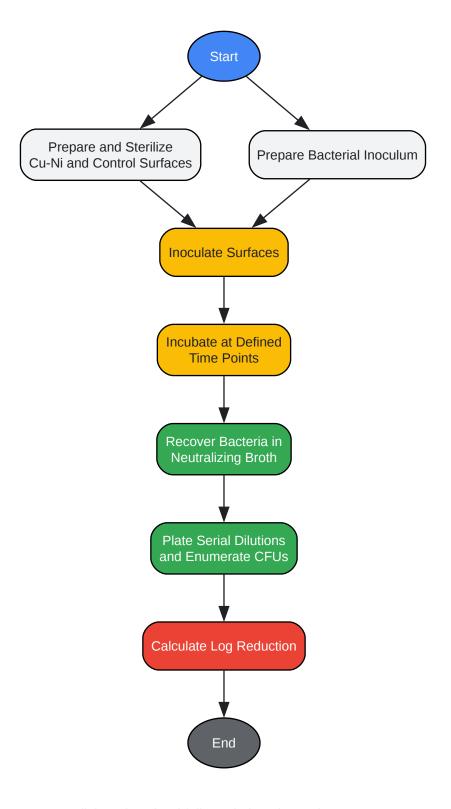
#### Enumeration:

- Perform serial dilutions of the neutralizing broth.
- Plate the dilutions onto TSA plates in duplicate.
- Incubate the plates at 35 ± 2°C for 24-48 hours.
- Count the colonies and calculate the number of CFU per coupon.

#### Data Analysis:

- Calculate the log<sub>10</sub> reduction in viable bacteria for the copper-nickel surface compared to the stainless steel control at each time point.
- $\circ$  A ≥ 3-log reduction (99.9%) is typically considered significant antimicrobial activity.[14]





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**Antibacterial Efficacy Testing Workflow** 



## Protocol for Evaluating Antimicrobial Activity on Hydrophobic Surfaces (Based on ASTM E2180)

This method is suitable for evaluating antimicrobial agents incorporated into polymeric or hydrophobic materials, and can be adapted for coated copper-nickel surfaces.[15][16]

#### Materials:

- Test and Control Samples (3cm x 3cm squares).
- Test Microorganism (e.g., Staphylococcus aureus ATCC 6538).
- Phosphate Buffer Solution.
- Agar Slurry (e.g., 0.85% NaCl and 0.3% agar-agar).
- Neutralizing Broth (e.g., D/E Neutralizing Broth).
- Tryptic Soy Agar (TSA).
- Sterile Petri dishes, pipettes.
- Incubator (35 ± 2°C).
- Sonicator and water bath.

#### Procedure:

- Inoculum Preparation:
  - Prepare a standardized culture of the test organism (1-5 x 10<sup>8</sup> CFU/mL) in phosphate buffer.
  - $\circ$  Add 1.0 mL of the standardized culture to 100 mL of molten agar slurry held at 45 ± 2°C to achieve a final concentration of 1-5 x 10<sup>6</sup> CFU/mL.
- Inoculation:



- Pipette 1.0 mL of the inoculated agar slurry evenly onto the surface of each test and control sample.
- Allow the slurry to gel.

#### Incubation:

 Place the samples in sterile containers and incubate at 35 ± 2°C for a contact time of 24 hours.

#### Recovery:

- At the end of the contact time, add a specific volume of neutralizing broth to each sample container.
- Facilitate the release of the agar slurry by sonication for 1 minute followed by manual massage for 1 minute.[17]

#### Enumeration:

- o Perform serial dilutions of the neutralizing broth containing the disrupted agar.
- $\circ$  Plate the dilutions on TSA and incubate for 48 hours at 35 ± 2°C.
- Count the colonies and calculate the CFU per sample.
- Calculation of Antimicrobial Activity:
  - Calculate the percentage reduction of bacteria on the treated samples compared to the untreated controls.

## **Applications in Research and Drug Development**

The potent antimicrobial properties of copper-nickel surfaces offer significant opportunities in various research and development sectors:

 Medical Devices and Hospital Surfaces: Copper-nickel alloys can be used for frequently touched surfaces in healthcare settings, such as bed rails, door handles, and IV stands, to



reduce the burden of hospital-acquired infections (HAIs).[3][13]

- Pharmaceutical Manufacturing: Surfaces in cleanrooms and manufacturing equipment can be fabricated from copper-nickel to minimize microbial contamination during drug production.
- Water Treatment Systems: The antimicrobial and anti-biofouling properties of copper-nickel are valuable for components in water purification and distribution systems.
- Development of Novel Antimicrobial Agents: Studying the mechanisms of contact killing by copper-nickel can provide insights for the development of new antimicrobial drugs and materials that mimic these effects.

## **Important Considerations**

- Cleaning and Maintenance: While copper-nickel surfaces are continuously antimicrobial, regular cleaning is necessary to remove dirt and grime that can inhibit the contact between the surface and microorganisms.[4][14]
- Surface Condition: The antimicrobial efficacy can be influenced by the surface finish and the presence of oxides or tarnish. However, studies have shown that normal tarnishing does not significantly impair the antimicrobial properties.[4]
- Alloy Composition: The specific ratio of copper to nickel, as well as the presence of other alloying elements, will affect the antimicrobial activity and physical properties of the material.
   [1][12]

By understanding the mechanisms, efficacy, and appropriate testing protocols, researchers and professionals can effectively harness the antimicrobial power of copper-nickel surfaces for a wide range of applications.

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